
Indium;mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium;mercury is a compound formed by the combination of indium and mercury. Indium is a soft, silvery-white metal with a low melting point, while mercury is a heavy, silvery metal that is liquid at room temperature. The combination of these two elements results in a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium;mercury can be synthesized through the direct reaction of indium and mercury. The reaction typically occurs at room temperature, where indium is dissolved in liquid mercury to form the compound. The process involves the gradual addition of indium to mercury under constant stirring to ensure uniform distribution.
Industrial Production Methods: Industrial production of this compound involves the use of high-purity indium and mercury. The metals are combined in a controlled environment to prevent contamination. The reaction is carried out in specialized equipment designed to handle the toxic nature of mercury. The resulting compound is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Indium;mercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indium oxide and mercury oxide.
Reduction: The compound can be reduced back to its elemental forms, indium and mercury.
Substitution: this compound can participate in substitution reactions where one of the elements is replaced by another metal.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Other metals or metal salts in aqueous or non-aqueous solutions.
Major Products Formed:
Oxidation: Indium oxide and mercury oxide.
Reduction: Elemental indium and mercury.
Substitution: New metal-mercury or metal-indium compounds.
Scientific Research Applications
Indium;mercury has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique properties.
Biology: Studied for its potential use in biological imaging and as a tracer in biological systems.
Medicine: Investigated for its potential therapeutic applications, including its use in radiopharmaceuticals.
Industry: Utilized in the production of specialized alloys and as a component in certain types of batteries and electronic devices.
Mechanism of Action
The mechanism of action of indium;mercury involves its ability to interact with various molecular targets. In biological systems, it can bind to proteins and enzymes, affecting their function. The compound’s unique electronic properties allow it to participate in redox reactions, influencing cellular processes. In industrial applications, its ability to form stable alloys and conduct electricity makes it valuable in electronic devices.
Comparison with Similar Compounds
Indium;gallium: Similar in that both indium and gallium are group 13 elements, but indium;gallium has different electronic properties and applications.
Mercury;cadmium: Both mercury and cadmium are heavy metals, but mercury;cadmium has distinct toxicological and chemical properties.
Indium;tin: Indium and tin form a compound with different physical and chemical characteristics compared to indium;mercury.
Uniqueness: this compound is unique due to its combination of a liquid metal (mercury) and a soft metal (indium), resulting in a compound with unique physical and chemical properties. Its ability to form stable alloys and participate in various chemical reactions makes it valuable in both scientific research and industrial applications.
Properties
CAS No. |
12141-83-2 |
|---|---|
Molecular Formula |
HgIn |
Molecular Weight |
315.41 g/mol |
IUPAC Name |
indium;mercury |
InChI |
InChI=1S/Hg.In |
InChI Key |
KZUJUDQRJCCDCM-UHFFFAOYSA-N |
Canonical SMILES |
[In].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
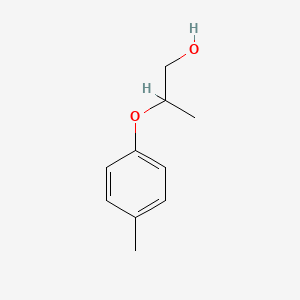

![2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol](/img/structure/B14729757.png)
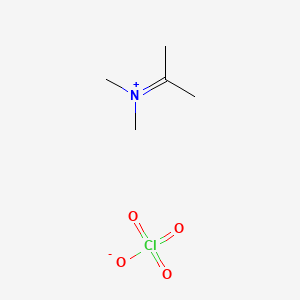

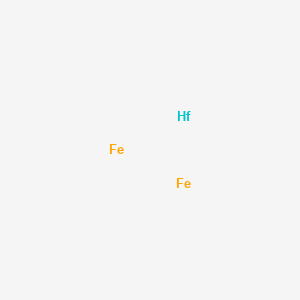
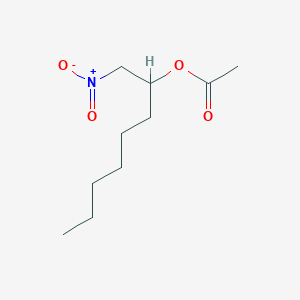

![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
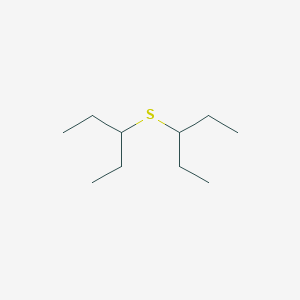
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
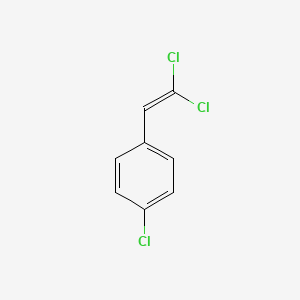
![6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B14729821.png)
